MET kinase-IN-2 is a selective inhibitor targeting the MET receptor tyrosine kinase, which plays a crucial role in various cellular processes, including proliferation, survival, and motility. The MET receptor is primarily activated by its ligand, hepatocyte growth factor. Dysregulation of MET signaling is implicated in several cancers, making it a significant target for therapeutic intervention. MET kinase-IN-2 is designed to inhibit the enzymatic activity of the MET receptor, thereby potentially reversing the effects of aberrant MET activation in tumor cells.
MET kinase-IN-2 is classified as a type II inhibitor of the MET receptor tyrosine kinase. It belongs to a broader category of small molecules that target receptor tyrosine kinases involved in oncogenesis. The compound has been synthesized and characterized in various studies focusing on its efficacy against MET-dependent malignancies, including lung cancer and other solid tumors where MET signaling contributes to tumor progression and therapeutic resistance .
The synthesis of MET kinase-IN-2 typically involves multi-step organic synthesis techniques, including:
The synthetic route may incorporate catalytic methods, such as copper-catalyzed azide-alkyne cycloaddition (click chemistry), to form triazole linkages that are crucial for the activity of MET kinase-IN-2. The final compound is then characterized using spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry to confirm its structure and purity .
The molecular structure of MET kinase-IN-2 features several distinct components that contribute to its inhibitory activity against the MET receptor:
The structural analysis reveals that MET kinase-IN-2 maintains a conformation conducive to engaging with both the hinge region and the catalytic domain of the MET receptor, which is essential for effective inhibition .
The primary reaction involving MET kinase-IN-2 is its binding interaction with the MET receptor, which inhibits its autophosphorylation and subsequent signaling cascades. This inhibition can be quantified through various biochemical assays that measure phosphorylation levels of downstream targets.
In vitro assays often utilize cell lines expressing activated forms of MET to evaluate the potency of MET kinase-IN-2. Techniques such as Western blotting are employed to assess changes in phosphorylation status upon treatment with the inhibitor .
MET kinase-IN-2 functions by competitively inhibiting ATP binding within the active site of the MET receptor tyrosine kinase. Upon binding:
Studies have shown that treatment with MET kinase-IN-2 results in decreased phosphorylation levels at key tyrosine residues (Y1230, Y1234, Y1235) within the activation loop of the MET kinase domain, confirming its role as an effective inhibitor .
Relevant analyses indicate that modifications to various substituents can significantly influence both solubility and potency against the target .
MET kinase-IN-2 has potential applications in:
The MET receptor tyrosine kinase (RTK) is synthesized as a single-chain 170 kDa precursor that undergoes proteolytic cleavage in the Golgi apparatus to form a mature disulfide-linked α/β heterodimer. The extracellular segment comprises four distinct domains: a semaphorin (SEMA) domain that forms a seven-bladed β-propeller structure responsible for ligand binding, a plexin-semaphorin-integrin (PSI) domain with four disulfide bonds, and four immunoglobulin-plexin-transcription (IPT) domains that facilitate receptor dimerization [1] [5]. The intracellular region contains a juxtamembrane regulatory segment, a tyrosine kinase domain (TKD), and a multifunctional C-terminal tail harboring Y1349 and Y1356 residues that form a docking site for downstream adaptor proteins [1] [4].
Ligand-induced activation involves conformational rearrangement from an autoinhibited state. Hepatocyte growth factor (HGF) binds MET asymmetrically via two interfaces: the HGF β-chain SPH domain anchors to the MET SEMA domain, while the α-chain NK1 domain mediates receptor dimerization. Cryo-EM studies reveal that full-length HGF induces a 2:2 HGF:MET complex where one HGF molecule bridges two MET monomers via its N-domain/K1 region, while heparin stabilizes this complex by binding both HGF and MET IPT domains [2] [5]. In contrast, the HGF splice variant NK1 forms symmetrical dimers that recruit two MET molecules in parallel orientation [2]. This dimerization brings intracellular kinase domains into proximity, enabling trans-autophosphorylation of Y1234/Y1235 in the activation loop, which unleashes catalytic activity [4] [8].
Table 1: Structural Domains of MET Receptor and Functional Roles
Domain | Structural Features | Functional Role |
---|---|---|
SEMA | Seven-bladed β-propeller | Primary HGF binding site |
PSI | Cysteine-rich; 4 disulfide bonds | Structural stability; ligand interaction |
IPT1-4 | Immunoglobulin-like folds | Receptor dimerization interface |
Juxtamembrane | Regulatory motifs (e.g., Y1003) | Autoinhibition; CBL binding for ubiquitination |
Kinase Domain | Bilobed ATP-binding pocket | Catalytic activity; phosphorylation substrate |
C-terminal Tail | Multifunctional docking site (Y1349/Y1356) | Adaptor protein recruitment (GAB1, GRB2) |
The juxtamembrane domain critically regulates MET stability through Y1003-mediated CBL binding (corresponding to Y1021 in longer isoforms). Phosphorylation at this residue recruits the E3 ubiquitin ligase CBL, marking MET for endocytosis and degradation. Deep mutational scanning identifies conserved hydrophobic residues in the juxtamembrane segment (e.g., L1022, V1024) that interact with the kinase N-lobe to maintain autoinhibition. Disruption of these interactions—as occurs in exon 14 skipping mutants—abolishes CBL-mediated degradation, extending receptor half-life and potentiating signaling [4] [7].
The HGF/c-MET axis orchestrates a complex signaling network that drives invasive tumor growth. Upon ligand binding and receptor dimerization, phosphorylated Y1349/Y1356 residues recruit cytoplasmic adaptors including GAB1, GRB2, SHC, and CRK through their Src homology 2 (SH2) domains [1] [3]. GAB1 serves as a master scaffold that amplifies signal transduction by nucleating multiprotein complexes, activating three major oncogenic pathways:
Table 2: Key Downstream Effectors of HGF/c-MET Signaling
Effector | Docking Site | Activated Pathway | Biological Outcome |
---|---|---|---|
GAB1 | pY1349/pY1356 | PI3K/AKT & RAS/MAPK | Cell survival and proliferation |
GRB2 | Direct or via GAB1 | RAS/RAF/MEK/ERK | Mitogenesis and differentiation |
STAT3 | pY1349/pY1356 | JAK/STAT | Angiogenesis and EMT induction |
SRC | pY1349/pY1356 | Focal adhesion turnover | Cell motility and invasion |
PLCγ | pY1349/pY1356 | PKC/Ca²⁺ signaling | Metastatic dissemination |
The tumor microenvironment (TME) critically modulates this axis through paracrine HGF secretion. Cancer-associated fibroblasts (CAFs), tumor-associated macrophages (TAMs), and myeloid-derived suppressor cells (MDSCs) produce HGF that activates MET on carcinoma cells [6]. This crosstalk induces extracellular matrix (ECM) remodeling via matrix metalloproteinase (MMP) upregulation, facilitates angiogenesis through VEGF induction, and promotes immunosuppression by recruiting regulatory T cells [6] [9]. Consequently, HGF/MET signaling generates an invasive growth phenotype characterized by loss of cell-cell adhesion, enhanced motility, and dissemination to distant sites.
MET pathway hyperactivation in cancers occurs through genomic and non-genomic mechanisms:
Genomic Alterations:
Non-Genomic Mechanisms:
Table 3: MET Dysregulation Mechanisms and Oncogenic Consequences
Mechanism | Tumor Prevalence | Functional Impact |
---|---|---|
Exon 14 skipping | 3-4% NSCLC; sarcomatoid NSCLC | Impaired ubiquitination; sustained signaling |
Kinase domain mutations | 13-20% papillary RCC | Constitutive kinase activation |
Focal amplification | Gastric, NSCLC, glioblastoma | Ligand-independent dimerization |
HGF/MET co-expression | Gliomas, sarcomas, breast | Autocrine loop-driven invasion |
Transactivation (e.g., EGFR) | Head and neck SCC | HGF-independent MET phosphorylation |
Therapeutic Targeting Implications:Type II MET inhibitors (e.g., MET kinase-IN-2) bind the inactive "DFG-out" conformation, extending into a hydrophobic pocket adjacent to the ATP site. This class demonstrates efficacy against resistance mutations like D1228N and Y1230H that impair type I inhibitor binding [9]. However, mutations at the β5 strand (e.g., L1195V) act as structural pivots that alter kinase domain orientation, conferring resistance to both inhibitor classes [7] [9]. Combinatorial approaches targeting both MET and compensatory pathways (e.g., EGFR or AXL) may overcome resistance driven by pathway redundancy.
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